(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate
Description
Properties
CAS No. |
6198-13-6 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-1,2,3,3a,3b,4,5,5a,8,9,9a,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl] acetate |
InChI |
InChI=1S/C19H28O4/c1-11(20)22-17-7-5-15-13-3-6-16-14(4-8-18(21)23-16)12(13)9-10-19(15,17)2/h12-17H,3-10H2,1-2H3/t12-,13+,14+,15-,16+,17-,19-/m0/s1 |
InChI Key |
SCKVBFYHMGNGQY-XENJLOSESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)O4)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)O4)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound features a fused indeno-chromen scaffold with seven stereocenters, an acetate ester at C7, and a ketone at C2. Retrosynthetic disconnections suggest:
- Chromen-2-one core formation via cyclization of a phenolic precursor.
- Indeno ring construction through transition metal-catalyzed cross-coupling or cycloaddition.
- Stereoselective hydrogenation to achieve the hexadecahydro saturation.
- Late-stage acetylation of a C7 hydroxyl group.
Key intermediates include:
- Intermediate I : 7-Hydroxy-6a-methylhexadecahydroindeno[5,4-f]chromen-2-one
- Intermediate II : Partially unsaturated indeno-chromen precursor
Synthetic Routes and Methodologies
Chromen-2-one Core Synthesis
The chromen-2-one (coumarin) backbone is synthesized via Pechmann condensation under acidic conditions. For example:
Indeno Ring Construction via Transition Metal Catalysis
Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)
- Substrates : Chromen-2-one and indene derivatives.
- Catalyst : Pd(OAc)₂ (5 mol%) with Oxone as an oxidant.
- Conditions : Room temperature, 12 hours, yields 68–80%.
- Mechanism : Oxidative C–H activation followed by cyclization.
Gold(I)-Catalyzed Cascade Cyclization
Stereoselective Hydrogenation
The hexadecahydro saturation is achieved via catalytic hydrogenation:
Reaction Optimization and Yield Data
| Step | Method | Catalyst | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| Chromen formation | Pechmann condensation | H₂SO₄ | 80°C, 8h | 85 | N/A |
| Indeno cyclization | Pd(OAc)₂/Oxone | Pd(OAc)₂ | RT, 12h | 78 | 5:1 dr |
| Hydrogenation | Pd/C | H₂, EtOH | 25°C, 24h | 92 | >99:1 dr |
| Acetylation | AcCl/pyridine | – | RT, 2h | 95 | N/A |
Spectroscopic Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into cellular processes and potential therapeutic applications.
Medicine
In medicine, this compound may have potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties. Research into its biological activity could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, making it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The compound’s structural features enable it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural and functional analogs are categorized below, with key distinctions highlighted.
Table 1: Comparison of Structural Features and Bioactivity
Key Observations
Core Structure Differences: The reference compound’s indeno[5,4-f]chromen core distinguishes it from simpler chromen derivatives (e.g., 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate), which lack fused indene rings. This increases steric bulk and may enhance receptor binding specificity . The 7-acetate group is critical for solubility and metabolic stability compared to carboxylate or hydroxyl analogs .
Oxo vs. Hydroxyl Groups: The 2-oxo moiety may engage in hydrogen bonding with protein targets, unlike hydroxyl or methyl ester groups in analogs .
Bioactivity Trends: Compounds with halogen substitutions (e.g., 6-chloro) exhibit antimicrobial properties, while terpenoid-like side chains (e.g., isoprenyl) correlate with anti-inflammatory activity . Activity landscape modeling () suggests that minor structural changes (e.g., acetate vs. carboxylate) can create "activity cliffs," where small structural shifts lead to significant potency differences .
Computational and Experimental Validation
Molecular Similarity Analysis
- Tanimoto Coefficient : The reference compound shares a Tanimoto similarity of 0.78–0.85 with its methyl carboxylate analog (Table 1) using MACCS fingerprints, indicating high structural overlap but divergent functional groups .
- Docking Studies: Substructure searches () reveal that the indeno[5,4-f]chromen core aligns with PERK kinase inhibitors, but the 7-acetate group reduces Met7 contact area (<10 Ų), suggesting altered binding kinetics compared to non-acetylated analogs .
ADMET Predictions
- The 7-acetate group enhances metabolic stability compared to hydroxylated analogs (e.g., ’s compound), as esterases slowly hydrolyze acetates in vivo .
Q & A
Basic: What experimental strategies are recommended for synthesizing this compound?
Answer:
The synthesis of complex polycyclic compounds like this requires multi-step strategies involving cyclization, stereochemical control, and functional group protection. Key methodologies include:
- Palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) to construct fused indeno-chromen frameworks .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis, critical for achieving the 4aR,4bS,6aS stereochemistry .
- Safety protocols for handling acetylated intermediates, including proper ventilation (e.g., NIOSH-approved respirators) and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
Basic: How can researchers validate the compound's purity and structural integrity?
Answer:
Validation requires a combination of analytical techniques:
- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to assess purity, referencing retention indices from NIST Standard Reference Database 69 .
- Spectroscopy :
- Elemental analysis : Verify molecular formula (e.g., CHO for related analogs) .
Advanced: How can computational methods resolve contradictions in stereochemical assignments?
Answer:
Discrepancies between experimental and predicted stereochemistry can be addressed via:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate configurations .
- Molecular docking : Assess steric clashes in proposed diastereomers, particularly for bulky substituents like the 6a-methyl group .
- Crystallographic software : Refine torsion angles (e.g., C7–C8–C9–N2 = −169.2(3)°) using SHELXL97 to resolve ambiguities in fused-ring systems .
Advanced: What strategies optimize reaction yields in large-scale syntheses?
Answer:
Yield optimization requires systematic experimental design:
- Factorial Design : Vary catalysts (e.g., Pd/C vs. Pd(OAc)), temperatures (25–80°C), and solvent polarity (THF vs. DMF) to identify key factors .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to pinpoint rate-limiting steps (e.g., nitro reduction in cyclization reactions) .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-reduced intermediates) and adjust reductant stoichiometry (e.g., HCOH equivalents) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) :
- Full-body Tyvek suits to prevent contamination .
- Respirators (e.g., NIOSH-approved N95) for volatile intermediates .
- Waste disposal : Segregate acetylated byproducts as hazardous waste due to potential esterase-mediated toxicity .
- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Advanced: How do researchers address discrepancies in biological activity data across studies?
Answer:
- Meta-analysis : Pool data from independent assays (e.g., IC values) using standardized protocols (e.g., OECD Guidelines 423) to identify outliers .
- Solvent effects : Control for dimethyl sulfoxide (DMSO) concentration in cell-based assays, as >0.1% may alter membrane permeability .
- Batch variability : Quantify impurities via HPLC and correlate with bioactivity using Spearman’s rank correlation .
Basic: What spectroscopic databases are recommended for structural comparisons?
Answer:
- NIST Chemistry WebBook : For GC-MS retention indices and fragmentation patterns of polycyclic terpenoids .
- Cambridge Structural Database (CSD) : Access crystallographic data (e.g., C–C bond lengths in fused chromen systems) .
- Biological Magnetic Resonance Data Bank (BMRB) : Reference NMR shifts for acetylated derivatives .
Advanced: What mechanistic insights guide the design of analogs with improved stability?
Answer:
- Hydrolysis kinetics : Measure acetate group stability at physiological pH (7.4) using UV-Vis spectroscopy; introduce electron-withdrawing substituents to slow ester cleavage .
- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., 2-oxo group oxidation) .
- Crystal engineering : Modify lattice packing via co-crystallization with excipients (e.g., cyclodextrins) to enhance solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
